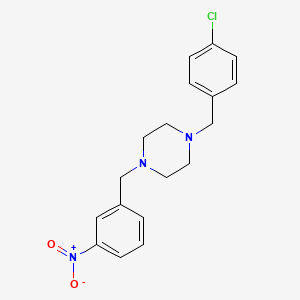![molecular formula C16H15NO4 B5802502 N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)
N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4’-Methoxy-3-biphenylyl)carbonyl]glycine is an organic compound with the molecular formula C16H15NO4. It is a derivative of biphenyl, featuring a methoxy group and a glycine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4’-methoxy-3-biphenylyl)carbonyl]glycine typically involves the reaction of 4’-methoxy-3-biphenylcarboxylic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(4’-Methoxy-3-biphenylyl)carbonyl]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4’-hydroxy-3-biphenylylcarbonylglycine.
Reduction: Formation of 4’-methoxy-3-biphenylylmethanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4’-Methoxy-3-biphenylyl)carbonyl]glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[(4’-methoxy-3-biphenylyl)carbonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine: Another glycine derivative with a thiazole ring.
4’-Hydroxy-3-biphenylylcarbonylglycine: A hydroxylated derivative of the compound.
Uniqueness
N-[(4’-Methoxy-3-biphenylyl)carbonyl]glycine is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to other biphenyl derivatives .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-21-14-7-5-11(6-8-14)12-3-2-4-13(9-12)16(20)17-10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBLNMPRXOZVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-[4-(morpholin-4-yl)phenyl]-2-phenylprop-2-enenitrile](/img/structure/B5802435.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![2-({[4-(Butanoylamino)phenyl]carbonyl}amino)benzoic acid](/img/structure/B5802448.png)

![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)
![N-(2-methoxybenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5802465.png)
![1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B5802472.png)
![3-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5802482.png)




